molecular formula C16H19NO2 B2811759 N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide CAS No. 2305567-99-9

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide

货号 B2811759
CAS 编号: 2305567-99-9
分子量: 257.333
InChI 键: OGGOOLRCNHFHNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme family member CYP4A. It was first synthesized in 2001 by a group of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential applications in scientific research.

作用机制

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide inhibits the activity of the CYP4A enzyme, which is responsible for the formation of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE in the body, which in turn reduces vasoconstriction and promotes vasodilation. In cancer cells, this compound inhibits the activity of CYP4A11, which is involved in the metabolism of arachidonic acid and the production of cancer-promoting metabolites.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. In cardiovascular research, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In cancer research, this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce cancer cell apoptosis.

实验室实验的优点和局限性

One of the major advantages of N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide is its selectivity for the CYP4A enzyme, which allows for specific inhibition of this enzyme without affecting other CYP enzymes. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of this compound is its relatively low potency, which requires higher concentrations to achieve effective inhibition. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental systems.

未来方向

There are several potential future directions for research on N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of the CYP4A enzyme, which could improve the efficacy and specificity of these inhibitors. Another area of interest is the investigation of this compound in other disease models beyond cardiovascular disease and cancer, such as inflammation and metabolic disorders. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, allowing for more efficient administration in experimental systems.

合成方法

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of cyclopentadiene with formaldehyde to form 1-(hydroxymethyl)cyclopent-3-ene. This intermediate is then reacted with phenylmethylbromide to form 1-(phenylmethyl)-3-(hydroxymethyl)cyclopent-3-ene. Finally, this compound is reacted with prop-2-enoyl chloride to form this compound.

科学研究应用

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide has been used in a variety of scientific research studies, particularly in the fields of cardiovascular disease and cancer. In cardiovascular research, this compound has been shown to inhibit the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that plays a role in the development of hypertension and other cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.

属性

IUPAC Name

N-[[1-(hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-14(19)17-15(13-8-4-3-5-9-13)16(12-18)10-6-7-11-16/h2-9,15,18H,1,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOOLRCNHFHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C2(CC=CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。